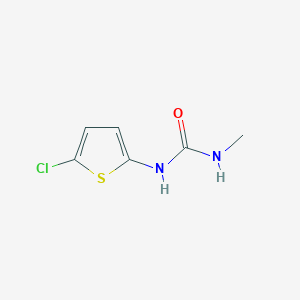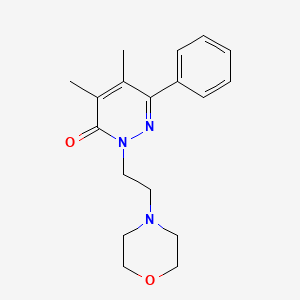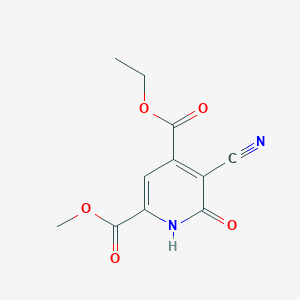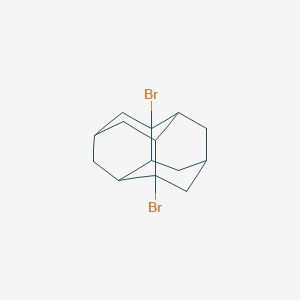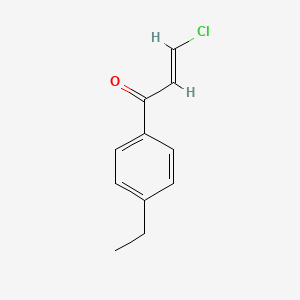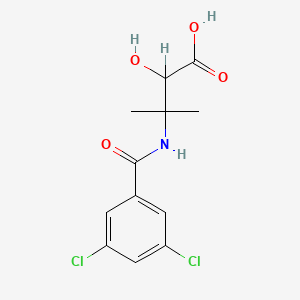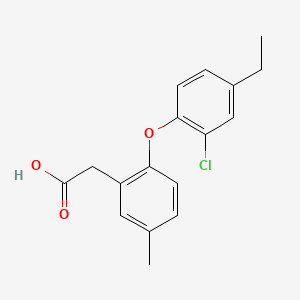![molecular formula C7H7ClN8O B14679071 3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, chloro, and cyanohydrazinyl groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. These products have distinct properties and applications in different fields .
Applications De Recherche Scientifique
3,5-Diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it acts as a sodium channel blocker, which can affect cellular ion balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound.
3,5-Diamino-6-chloro-N-(N-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide: A related compound with similar structural features and applications.
Uniqueness
The uniqueness of 3,5-diamino-6-chloro-N-[(E)-(2-cyanohydrazinyl)methylidene]pyrazine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H7ClN8O |
|---|---|
Poids moléculaire |
254.64 g/mol |
Nom IUPAC |
3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN8O/c8-4-6(11)16-5(10)3(15-4)7(17)12-2-14-13-1-9/h2,13H,(H4,10,11,16)(H,12,14,17) |
Clé InChI |
JMZNVRXHAFJZQJ-UHFFFAOYSA-N |
SMILES isomérique |
C(=N/NC#N)\NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
SMILES canonique |
C(=NNC#N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


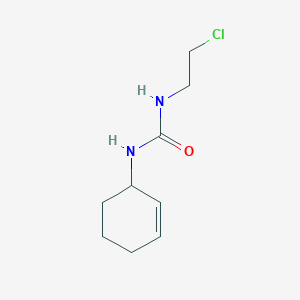

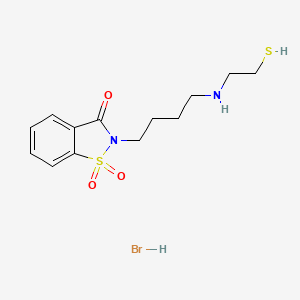
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
